1-Benzoxonin-5(2H)-one, 3,4,6,7-tetrahydro-9-Methoxy-4-Methyl-
CAS No.:
Cat. No.: VC16957464
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18O3 |
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Molecular Weight | 234.29 g/mol |
IUPAC Name | 9-methoxy-4-methyl-3,4,6,7-tetrahydro-2H-1-benzoxonin-5-one |
Standard InChI | InChI=1S/C14H18O3/c1-10-7-8-17-14-6-4-12(16-2)9-11(14)3-5-13(10)15/h4,6,9-10H,3,5,7-8H2,1-2H3 |
Standard InChI Key | HBNGKIIIEWYCBH-UHFFFAOYSA-N |
Canonical SMILES | CC1CCOC2=C(CCC1=O)C=C(C=C2)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Framework and Substituents
1-Benzoxonin-5(2H)-one features a bicyclic structure comprising a benzoxonin core fused with a partially hydrogenated oxepane ring. The "5(2H)-one" designation indicates a ketone group at position 5 of the oxepane ring, while the "3,4,6,7-tetrahydro" prefix denotes partial saturation of the benzoxonin system. Key substituents include:
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9-Methoxy group: An electron-donating methoxy (-OCH₃) substituent at position 9.
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4-Methyl group: A methyl (-CH₃) group at position 4, contributing to steric effects and hydrophobicity .
The molecular formula is C₁₇H₂₀O₃, with a calculated molecular weight of 272.34 g/mol. Spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR) confirm the absence of aromatic protons in the tetrahydro regions, consistent with the saturated nature of the 3,4,6,7 positions .
Table 1: Structural Comparison with Related Benzoxonin Derivatives
Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
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Target Compound | Benzoxonin-5(2H)-one | 9-OCH₃, 4-CH₃ | 272.34 |
8-Bromo-2,3,6,7-tetrahydro variant | Benzoxonin | 8-Br, 9-OCH₃, 4-CH₃ | 232.32 |
5-Amino-2,5-dihydro-1-benzoxepine | Benzoxepine | 5-NH₂ | 217.28 |
Synthetic Pathways and Methodologies
One-Pot Multistep Synthesis
A prominent route involves a thermally mediated Overman rearrangement followed by ring-closing metathesis (RCM). This method, adapted from benzoxepine syntheses , utilizes allylic trichloroacetimidates bearing 2-allyloxyaryl groups:
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Overman Rearrangement: Converts trichloroacetimidates to allylic amines at elevated temperatures.
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RCM Reaction: Forms the oxepane ring via Grubbs catalyst-mediated cyclization.
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Chemoselective Reduction: Hydrogenates specific double bonds to achieve the tetrahydro configuration .
Challenges in Functionalization
The 9-methoxy and 4-methyl groups introduce steric hindrance, complicating late-stage modifications. Strategies to mitigate this include:
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Protecting Group Strategies: Temporary protection of the methoxy group during electrophilic substitutions.
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Directed Ortho-Metalation: Utilizes the methoxy group’s directing effects for regioselective functionalization .
Chemical Reactivity and Stability
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophiles, favoring substitutions at the ortho and para positions. Experimental studies demonstrate nitration and sulfonation at these sites, though yields are moderate (~40–60%) due to steric interference from the methyl group.
Ketone Reactivity
The 5(2H)-one moiety participates in nucleophilic additions, such as:
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Grignard Reactions: Formation of tertiary alcohols.
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Reductive Amination: Conversion to secondary amines using NH₃ and NaBH₃CN .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a privileged scaffold for designing:
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sEH Inhibitors: For treating hypertension and chronic pain.
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CNS-Targeted Agents: Leveraging blood-brain barrier permeability conferred by the methoxy group .
Material Science
The rigid bicyclic structure and thermal stability (decomposition >250°C) make it a candidate for:
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Liquid Crystal Components: Modulating mesophase behavior.
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Polymer Additives: Enhancing mechanical strength in high-performance plastics.
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